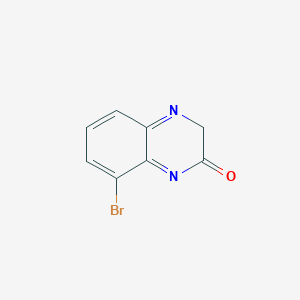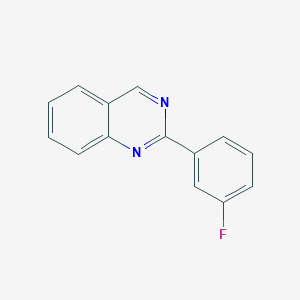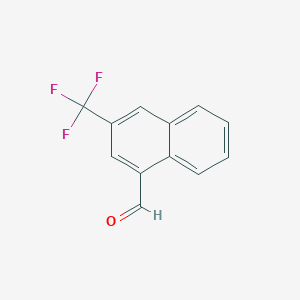
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.6 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring, followed by chlorination and oxidation steps to introduce the chloro and oxo groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxalines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Hydroxyquinoxalines.
Substitution: Quinoxaline derivatives with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and applications.
Uniqueness
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is unique due to the presence of the chloro group, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated counterparts .
Propiedades
Número CAS |
4017-34-9 |
|---|---|
Fórmula molecular |
C9H5ClN2O3 |
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
7-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15) |
Clave InChI |
MBMPVNKCWNUXHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)

![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)

![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)





![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)


